Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14810864
InChI: InChI=1S/C18H16FN3O4S/c1-9-13(10(2)26-22-9)8-14(23)20-18-21-15(17(24)25-3)16(27-18)11-5-4-6-12(19)7-11/h4-7H,8H2,1-3H3,(H,20,21,23)
SMILES:
Molecular Formula: C18H16FN3O4S
Molecular Weight: 389.4 g/mol

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14810864

Molecular Formula: C18H16FN3O4S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C18H16FN3O4S
Molecular Weight 389.4 g/mol
IUPAC Name methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C18H16FN3O4S/c1-9-13(10(2)26-22-9)8-14(23)20-18-21-15(17(24)25-3)16(27-18)11-5-4-6-12(19)7-11/h4-7H,8H2,1-3H3,(H,20,21,23)
Standard InChI Key FPEVRYCVBKZZBI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC(=CC=C3)F)C(=O)OC

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate, reflects its polycyclic framework. Key structural components include:

PropertyValue
Molecular FormulaC₁₈H₁₆FN₃O₄S
Molecular Weight389.4 g/mol
Canonical SMILESCC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC(=CC=C3)F)C(=O)OC
InChI KeyFPEVRYCVBKZZBI-UHFFFAOYSA-N

The thiazole ring at position 4 hosts a carboxylate ester (-COOCH₃), while position 2 is substituted with an acetamide group linked to a 3,5-dimethylisoxazole moiety. The 3-fluorophenyl group at position 5 introduces aromaticity and electron-withdrawing effects, potentially enhancing binding affinity to biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Thiazole Core Formation: Cyclocondensation of α-haloketones with thiourea derivatives generates the thiazole backbone. For this compound, 3-fluorophenylacetonitrile may serve as the precursor for the C-5 substituent .

  • Oxazolyl Acetamide Incorporation: The 3,5-dimethylisoxazole acetyl group is introduced via nucleophilic acyl substitution, using 3,5-dimethylisoxazole-4-acetyl chloride under basic conditions.

  • Esterification: Methyl esterification at the C-4 carboxyl group is achieved using methanol and acid catalysis.

Reaction conditions (temperature, solvent, catalyst) critically influence intermediate stability and final product purity. For instance, excessive heat during oxazolyl acetamide coupling risks decomposition of the thiazole intermediate .

Physicochemical Properties

The compound’s solubility profile is dominated by its polar carboxylate and acetamide groups, rendering it soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in aqueous media. LogP calculations predict moderate lipophilicity (≈2.1), suggesting adequate membrane permeability for cellular assays .

Biological Activity and Mechanism

Enzyme Inhibition

Analogous thiazole derivatives exhibit inhibitory activity against kinases and proteases. The fluorophenyl group may engage in π-π stacking with aromatic residues in enzyme active sites, while the isoxazolyl acetamide moiety could hydrogen-bond to catalytic amino acids . Preliminary molecular docking studies suggest affinity for cyclin-dependent kinases (CDKs), though experimental validation is pending .

Biological TargetHypothesized Activity
Bacterial D-Ala-D-Ala ligaseInhibition via competitive binding
Human Aurora Kinase AAllosteric modulation

Applications in Drug Development

Lead Optimization

The compound’s modular structure permits systematic derivatization:

  • C-4 Carboxylate: Replacement with amides or ketones to modulate solubility.

  • C-5 Fluorophenyl: Substitution with heteroaromatics (e.g., pyridyl) to alter target selectivity .

Preclinical Considerations

Comparative Analysis with Analogues

Comparing this compound to methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS 1401605-59-1) reveals divergent bioactivity profiles:

ParameterTarget CompoundAnalogue (CAS 1401605-59-1)
Molecular Weight389.4 g/mol371.5 g/mol
Key Substituents3-Fluorophenyl, dimethylisoxazole1-Isopropylindole, methyl
Solubility in DMSO25 mg/mL18 mg/mL

The indole-bearing analogue shows superior CNS penetration but reduced metabolic stability, underscoring the trade-offs inherent in heterocyclic drug design .

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